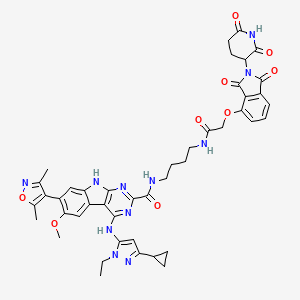
PROTAC BET 降解剂-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BET Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BET . It decreases BRD2, BRD3, and BRD4 protein levels at low concentrations . It’s used for research purposes only .
Synthesis Analysis
The synthesis of PROTACs like PROTAC BET Degrader-1 involves connecting a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The design and optimization of PROTACs present significant challenges, and the general strategy for its development and optimization involves a lot of trial and error based on experience .Molecular Structure Analysis
The molecular structure of PROTAC BET Degrader-1 consists of three components: a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The molecular weight is 871.90, and the formula is C44H45N11O9 .Chemical Reactions Analysis
PROTACs like PROTAC BET Degrader-1 work by forming a ternary complex with the target protein and an E3 ligase . Once ubiquitin molecules are transferred, proteasomes degrade the protein, setting the PROTAC molecule free to recycle and interact with other target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC BET Degrader-1 include a molecular weight of 871.90 and a formula of C44H45N11O9 . It appears as a solid and is light yellow to yellow in color .科学研究应用
Cancer Therapy
PROTAC BET Degrader-1: has shown promise as a therapeutic strategy against metastatic castration-resistant prostate cancer (CRPC). It works by degrading BET proteins, which are crucial for cancer cell survival and proliferation .
Inflammatory Diseases
The technology behind PROTAC is being explored for its potential in treating inflammatory diseases. By targeting specific proteins for degradation, it can modulate the inflammatory response .
Neurodegenerative Diseases
PROTAC: also has applications in neurodegenerative diseases. It can degrade proteins that are implicated in the pathogenesis of these diseases, offering a novel approach to treatment .
Solid Tumor Malignancies
The feasibility of treating solid-tumor malignancies with small-molecule mediated protein degradation using PROTACs has been demonstrated, offering a new avenue for cancer treatment .
Epigenetic Cancer Therapy
PROTACs: like ARV-825 have been designed to efficiently degrade BRD4, an epigenetic protein involved in cancer. This represents a significant advancement in epigenetic cancer therapy .
Oncogenic Protein Depletion
Novel and highly potent BET degraders based on the PROTAC concept have been developed to deplete key oncogenic proteins in tumor cells, potentially achieving better clinical efficacy than inhibition of the same proteins .
作用机制
Target of Action
PROTAC BET Degrader-1 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD2, BRD3, and BRD4 . These proteins play crucial roles in gene expression and cell growth, making them attractive targets for therapeutic intervention .
Mode of Action
PROTAC BET Degrader-1 operates by forming a ternary complex with its target proteins and an E3 ubiquitin ligase . This interaction facilitates the transfer of ubiquitin molecules to the target proteins, marking them for degradation Instead, they induce the degradation of the target protein, allowing them to target proteins that are considered “undruggable” by traditional medicine due to the lack of a significant binding pocket in the active site .
Biochemical Pathways
The action of PROTAC BET Degrader-1 involves the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells . The UPS is responsible for the degradation of short-lived proteins and soluble misfolded proteins . The PROTAC molecule recruits the E3 ubiquitin ligase to the target protein, leading to the ubiquitination of the target protein. The ubiquitinated protein is then recognized and degraded by the 26S proteasome .
Pharmacokinetics
The pharmacokinetics of PROTAC BET Degrader-1 are characterized by its ability to be recycled and induce multiple rounds of target protein degradation .
Result of Action
The result of PROTAC BET Degrader-1 action is the selective degradation of its target proteins, leading to changes at the molecular and cellular levels . By degrading BRD2, BRD3, and BRD4, PROTAC BET Degrader-1 can potentially disrupt gene expression and cell growth pathways, offering therapeutic benefits .
Action Environment
The action of PROTAC BET Degrader-1 can be influenced by various environmental factors. For instance, the efficiency of the ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the basal expression level of the target protein and rates of revival of protein synthesis can also impact the degradation efficiency
未来方向
PROTACs have emerged as a promising therapeutic strategy, and the first PROTAC drug candidates are now being studied clinically . Rapid advances in PROTACs have facilitated the exploration of targeting epigenetic proteins . Many companies are working in this area of emerging new modality and a few PROTACs have already entered clinical trials .
属性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUZGFDBDQACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45N11O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC BET Degrader-1 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

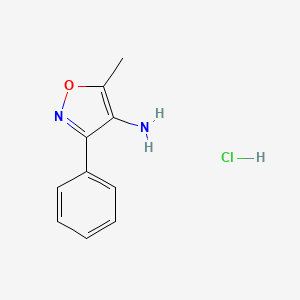
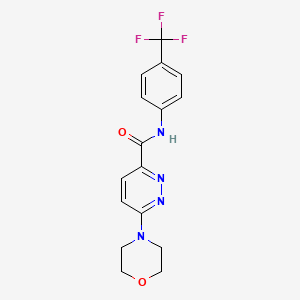

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)
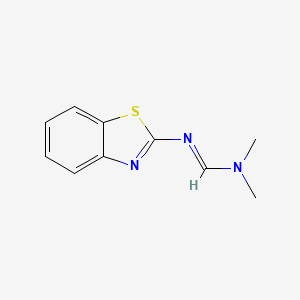
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)

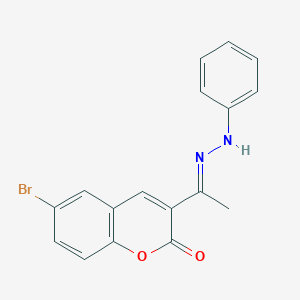

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
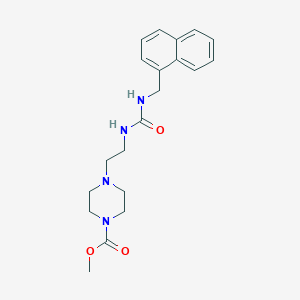
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-4-methylbenzamide](/img/structure/B2938447.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)